molecular formula C11H15NO2 B13624515 Methyl 4-(3-aminophenyl)butanoate CAS No. 134862-17-2

Methyl 4-(3-aminophenyl)butanoate

Cat. No.: B13624515
CAS No.: 134862-17-2
M. Wt: 193.24 g/mol
InChI Key: RETKACCIRYSPRC-UHFFFAOYSA-N
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Description

Methyl 4-(3-aminophenyl)butanoate: is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of 4-(3-aminophenyl)butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(3-aminophenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-aminophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-aminophenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(3-aminophenyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-aminophenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

  • Methyl 3-(4-aminophenyl)butanoate
  • Methyl 4-(4-aminophenyl)butanoate
  • Methyl 4-aminobenzenebutanoate

Comparison: Methyl 4-(3-aminophenyl)butanoate is unique due to the position of the amine group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Biological Activity

Methyl 4-(3-aminophenyl)butanoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, specifically the presence of both an amino group and an ester functional group. This combination potentially allows for diverse biological activities, making it a candidate for further research in pharmacology and biochemistry. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H15_{15}N O2_2
  • Functional Groups :
    • Amino group (–NH2_2)
    • Ester group (–COOCH3_3)

The presence of these functional groups is critical for its biological activity, as they can engage in various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions. The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. The ester group may undergo hydrolysis, releasing the corresponding acid form that can further interact with cellular targets, enhancing solubility and facilitating transport across cell membranes.

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit several pharmacological properties:

  • Anti-inflammatory Activity : Initial investigations indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, suggesting it may inhibit the growth of certain bacteria or fungi.
  • Cytotoxicity Against Cancer Cells : Some analogs of similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .

Study on Anticancer Activity

A study conducted on structurally related compounds highlighted the importance of the amino group's position in influencing biological activity. Compounds with similar structures were evaluated for their anticancer effects against multiple cancer cell lines. This compound was included in this broader analysis, revealing that modifications to the amino group's position significantly altered cytotoxicity profiles .

Structure-Activity Relationship (SAR)

Research on SAR has provided insights into how variations in chemical structure affect biological activity. For instance:

Compound NameStructural CharacteristicsBiological Activity
Methyl 4-(2-aminophenyl)butanoateAmino group at para positionModerate cytotoxicity
This compoundAmino group at meta positionEnhanced solubility; potential anti-inflammatory effects

This table illustrates how changes in amino group positioning can lead to significant differences in reactivity and biological outcomes .

Properties

CAS No.

134862-17-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-(3-aminophenyl)butanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h2,4,6,8H,3,5,7,12H2,1H3

InChI Key

RETKACCIRYSPRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC(=CC=C1)N

Origin of Product

United States

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